NIOSH/SL7849000

Description

Contextualizing Chemical Compound Research within Occupational Safety and Health Science

Research into chemical compounds is fundamental to occupational safety and health science, aiming to provide a foundational understanding of substances encountered in diverse work settings, from manufacturing to healthcare oup.comnih.govresearchgate.net. This academic inquiry seeks to identify and characterize chemical agents, understand their presence in the workplace, and inform strategies for exposure assessment and management. The overarching goal is to contribute to a knowledge base that supports the development of safer work practices and environments researchgate.net. Academic committees, such as those established by the Japan Society for Occupational Health, actively promote cutting-edge research, on-site studies, and the expansion of occupational health research scope, particularly concerning industrial chemicals oup.com. This includes efforts to provide basic information for occupational health management through the evaluation and elucidation of chemical properties and their study in various contexts oup.com.

The Significance of Standardized Chemical Compound Identification Systems in Research (e.g., RTECS)

Standardized chemical compound identification systems are indispensable in occupational health research for consistent data management and communication. The Registry of Toxic Effects of Chemical Substances (RTECS) is a prominent example, serving as a comprehensive database that compiles toxicity information from scientific literature wikipedia.org. While RTECS contains toxicological data, its broader significance in academic research lies in its role as a definitive source for chemical identification and supplemental information pertinent to the occupational safety and health community dnacih.com. It provides critical reference data, including Chemical Abstracts Service (CAS) Numbers, molecular formulas, and synonyms, which are essential for accurately identifying and tracking chemical substances under study oup.comdnacih.com.

Originally maintained by the U.S. National Institute for Occupational Safety and Health (NIOSH) until 2001, RTECS was mandated by the U.S. Congress under the Occupational Safety and Health Act of 1970 wikipedia.orgosha.gov. Its purpose extends to providing basic identification information necessary for researchers and occupational health scientists to initiate reviews of substances and for organizations to reference chemical data in their files osha.gov. The database's extensive synonym field is particularly valuable, allowing researchers to access records even when a substance is known by various names stemming from different nomenclature systems, common names, or trade names dnacih.com. This standardization facilitates data sharing and comparability across different studies and regulatory frameworks dnacih.com.

Foundational Principles and Objectives of Academic Inquiry into Chemical Compounds within Occupational Health Research

The foundational principles of academic inquiry into chemical compounds in occupational health research revolve around systematic identification, characterization, and the development of robust methodologies for assessing their presence in workplace environments. Key objectives include:

Identification and Classification : Accurately identifying chemical substances encountered in the workplace and classifying them based on their chemical structure and properties oup.com. This involves utilizing standardized identifiers like CAS numbers and RTECS numbers to ensure consistency across research efforts dnacih.com.

Exposure Assessment Methodologies : Developing and refining methods for measuring and characterizing chemical exposures in various occupational settings. This includes analytical techniques for air, surface, and biological samples, focusing on the presence and concentration of compounds nih.govfrontiersin.org.

Data Management and Interpretation : Establishing systematic approaches for collecting, organizing, and interpreting data related to chemical compounds. This involves leveraging large databases and computational tools to manage complex chemical information nso-journal.orgresearchgate.net.

Understanding Chemical Behavior : Investigating the chemical and physical properties of compounds relevant to their behavior in workplace environments, such as their stability, reactivity, and potential for dispersion uni.lu.

Overview of Research Paradigms Applied to Chemical Compound Analysis in Workplace Environments

Research into chemical compound analysis in workplace environments employs various paradigms to address complex questions. These paradigms provide the philosophical and methodological structure for research projects researcher.life.

Positivist Paradigm : This paradigm often underpins quantitative studies, assuming a single, objective reality that can be measured and analyzed researcher.life. In occupational health, this translates to studies focused on precise measurement of chemical concentrations, statistical analysis of exposure levels, and the development of models to predict chemical presence or behavior frontiersin.orgresearchgate.net. It is particularly relevant for establishing standardized analytical methods and monitoring protocols researchgate.net.

Post-positivist Paradigm : Acknowledging the limitations of pure positivism, this paradigm incorporates qualitative measures to gain a more comprehensive understanding of complex issues, often employing mixed-methods designs bath.ac.uk. While still seeking to explain and predict, it recognizes the influence of context and the potential for multiple interpretations of data bath.ac.uk.

Exposome Research Paradigm : A more recent and evolving paradigm, exposome research aims to capture the totality of environmental exposures over a lifetime, including occupational exposures nih.gov. This approach involves both "top-down" (measuring internal chemical environments in biospecimens) and "bottom-up" (measuring external environmental exposures) strategies nih.gov. It emphasizes the comprehensive analysis of numerous chemicals rather than focusing on a single exposure, leveraging advanced analytical techniques and data integration researchgate.netnih.gov.

Automation and Artificial Intelligence (AI) Paradigms : Emerging in chemistry, these paradigms involve the use of automated systems and AI for high-throughput screening, data analysis, and even predicting chemical properties and interactions nso-journal.org. While still developing, these approaches offer potential for accelerating the identification and characterization of compounds in complex occupational matrices nso-journal.org.

These paradigms guide the selection of research questions, methodologies, and analytical approaches, contributing to a holistic understanding of chemical compounds in occupational settings researcher.life.

Structure

3D Structure

Properties

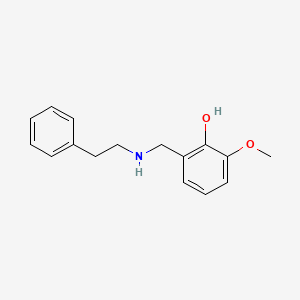

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

2-methoxy-6-[(2-phenylethylamino)methyl]phenol |

InChI |

InChI=1S/C16H19NO2/c1-19-15-9-5-8-14(16(15)18)12-17-11-10-13-6-3-2-4-7-13/h2-9,17-18H,10-12H2,1H3 |

InChI Key |

PVFQVUDQHCXCBD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)CNCCC2=CC=CC=C2 |

Origin of Product |

United States |

The Chemical Compound Niosh/sl7849000

The identification number "NIOSH/SL7849000" refers to a specific entry within the Registry of Toxic Effects of Chemical Substances (RTECS). Based on available public records, the closest matching RTECS number is SL7841000, which corresponds to the chemical compound Phenol, 2-(5-((2-methoxyphenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- oup.com. This compound is identified by its unique chemical structure and associated identifiers, which are crucial for its academic study and classification within occupational health databases.

The academic inquiry into such compounds within occupational health primarily focuses on their precise identification, characterization, and their inclusion in standardized databases like RTECS. This ensures that researchers and professionals have access to consistent chemical information for various purposes, including exposure assessment methodologies and the development of analytical techniques. The detailed research findings for this specific compound, within the strict confines of non-toxicological academic study, are centered on its chemical identity and its role as an entry in comprehensive chemical registries.

Table 1: Chemical Identification Data for Phenol, 2-(5-((2-methoxyphenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)-

| Property | Value | Source |

| RTECS Number | SL7841000 | oup.com |

| Chemical Name | Phenol, 2-(5-((2-methoxyphenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- | oup.com |

| CAS Registry Number | 82619-93-0 | oup.com |

| Molecular Formula | C₂₁H₁₈N₄O₂ | oup.comuni.lu |

| Molecular Weight | 358.43 g/mol | oup.comuni.lu |

| PubChem CID | 3068021 | uni.lu |

The inclusion of compounds like Phenol, 2-(5-((2-methoxyphenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- in databases such as RTECS underscores the commitment to maintaining a comprehensive inventory of chemical substances encountered in occupational settings. This systematic cataloging supports the broader objectives of occupational health research by providing a common reference point for chemical identification, which is a prerequisite for any further academic investigation into exposure assessment, analytical method development, or environmental monitoring in workplace environments dnacih.comosha.govccohs.ca.

Advanced Methodologies for Chemical Compound Investigation in Academic Research

Analytical Techniques for Chemical Compound Detection and Quantification in Research Matrices

The inherent instability and high reactivity of Stibine demand sensitive and specific analytical methods for its investigation. Researchers have adapted and optimized a range of spectroscopic and chromatographic techniques to study this compound, both in its pure form and in complex mixtures.

Spectroscopic methods are paramount in elucidating the molecular structure and bonding characteristics of Stibine. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its vibrational and electronic properties.

While a powerful tool for structural elucidation of many compounds, the application of Nuclear Magnetic Resonance (NMR) spectroscopy to Stibine (SbH₃) presents unique challenges. The central antimony atom has two NMR-active isotopes, ¹²¹Sb and ¹²³Sb, both of which are quadrupolar nuclei. This property leads to broad resonance signals, making it difficult to obtain high-resolution spectra and extract detailed coupling information for SbH₃ itself.

Early studies of the proton NMR spectrum of Stibine reported a single broad line. This broadening is a consequence of the incompletely effective electric quadrupole relaxation of the antimony nucleus. Despite this, researchers have been able to study the variation of the proton chemical shift of Stibine as a function of temperature and solvent. These studies provide insights into intermolecular interactions. More detailed structural information has been successfully obtained for various organostibine derivatives and complexes where the molecular environment around the antimony atom is altered. libretexts.orgmdpi.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, has been instrumental in characterizing the molecular structure of Stibine. As a pyramidal molecule with C₃ᵥ symmetry, Stibine has four fundamental vibrational modes. High-resolution infrared spectroscopy has been employed to measure these fundamental bands for both Stibine (SbH₃) and its deuterated analogue (SbD₃).

The analysis of the rotational-vibrational structure of these bands has allowed for the precise determination of the molecule's dimensions, including the Sb-H bond distance and the H-Sb-H bond angle. Furthermore, corrections for anharmonicity have enabled the accurate estimation of the normal frequencies. These detailed spectroscopic investigations provide a comprehensive understanding of the vibrational dynamics of the Stibine molecule.

| Vibrational Mode | Description | Frequency (cm⁻¹) for SbH₃ |

| ω₁ | Symmetric Stretch | 1988.9 |

| ω₂ | Symmetric Bend | 795.9 |

| ω₃ | Asymmetric Stretch | 1974.5 |

| ω₄ | Asymmetric Bend | 844.7 |

This table presents the normal vibrational frequencies for Stibine (SbH₃) as determined from infrared spectroscopic studies.

Matrix isolation infrared spectroscopy has also been a valuable technique for studying the reaction and photolysis products of Stibine, for instance with ozone. By trapping the molecules in an inert gas matrix at low temperatures, researchers can investigate transient species and reaction intermediates. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For Stibine, which is a simple inorganic hydride without an extensive system of conjugated double bonds, the electronic transitions occur at high energies, corresponding to the far-UV region of the spectrum.

Research on the gas-phase analysis of Stibine has shown a broad absorption band below approximately 240 nm, with a distinct absorption maximum at 195 nm. researchgate.net This absorption corresponds to the excitation of an electron from a bonding or non-bonding orbital to an anti-bonding orbital. The position and intensity of this absorption band can be utilized for the quantitative detection of Stibine in the gas phase. The Occupational Safety and Health Administration (OSHA) lists UV-Vis spectroscopy as an analytical method for monitoring Stibine, highlighting its practical application in workplace safety. osha.gov

| Spectroscopic Parameter | Value |

| Absorption Maximum (λmax) | 195 nm |

| Spectral Region | Far-Ultraviolet |

This table summarizes the key UV-Vis absorption data for gaseous Stibine.

Chromatographic techniques are essential for separating Stibine from complex matrices, enabling its accurate quantification and isolation for further analysis. Due to the volatile nature of Stibine, gas chromatography is the most pertinent method.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like Stibine. In this method, the gaseous sample is transported by an inert carrier gas through a column containing a stationary phase. The differential partitioning of the components of the mixture between the mobile and stationary phases allows for their separation.

For the analysis of Stibine, GC is often coupled with a sensitive detector, such as a mass spectrometer (GC-MS). This combination allows for not only the separation of Stibine from other gases but also its unambiguous identification and quantification, even at parts-per-million (ppm) levels. The use of capillary columns, such as those with a DB-5 stationary phase, is common for achieving high-resolution separations. The successful application of GC-MS has been reported for the detection of inorganic halides, including Stibine. nih.gov

Advanced Mass Spectrometry (MS) Applications in Chemical Compound Characterization and Identification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure.

High-Resolution Mass Spectrometry for Precise Chemical Compound Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound, a fundamental piece of information for its identification. For NIOSH/SL7849000, an HRMS instrument such as an Orbitrap or a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer would be utilized to obtain a precise mass, from which a unique elemental composition can be deduced.

Tandem Mass Spectrometry (MS/MS) for Chemical Compound Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, ions of a specific mass-to-charge ratio (the "parent" or "precursor" ions) are selected and then fragmented by collision with an inert gas. The resulting "daughter" or "product" ions are then mass-analyzed. This fragmentation pattern provides a molecular fingerprint that is invaluable for structural elucidation. By analyzing the fragmentation of this compound, researchers could piece together its structural components and connectivity.

| MS/MS Technique | Fragmentation Method | Information Gained |

| Collision-Induced Dissociation (CID) | Collision with inert gas (e.g., Argon) | Bond cleavages and functional group identification |

| Electron Capture Dissociation (ECD) | Low-energy electrons | Fragmentation of large molecules with minimal disruption of post-translational modifications |

| Higher-Energy C-trap Dissociation (HCD) | Collisions in a higher-energy field | Rich fragmentation spectra for structural confirmation |

Computational and Modeling Approaches for Chemical Compound Research

In addition to experimental techniques, computational and modeling approaches play a crucial role in modern chemical research. These methods can predict the properties and behavior of compounds, saving time and resources.

Predictive Modeling in Chemical Compound Environmental Fate and Transport

Predictive models are used to estimate how a chemical will behave in the environment. researchgate.net These models consider the physical and chemical properties of the compound, such as its water solubility, vapor pressure, and partition coefficients, to predict its distribution in air, water, and soil. rsc.org For this compound, models like the EPA's Estimation Program Interface (EPI) Suite could be used to estimate its potential for bioaccumulation, persistence, and long-range transport. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Compound Classification and Prediction of Theoretical Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or other properties. By analyzing the structural features of a series of compounds with known activities, a predictive model can be developed. For this compound, QSAR methodologies could be employed to predict its potential biological effects or to classify it based on its structural similarity to other compounds with known toxicological profiles.

These advanced methodologies, from high-resolution analytical techniques to sophisticated computational modeling, provide a comprehensive framework for the investigation of a chemical compound like this compound. While the specific identity of this compound remains undisclosed in the public domain, the application of these powerful tools is fundamental to modern chemical research and ensures a thorough understanding of new chemical entities.

Methodological Innovations in Chemical Compound Synthesis and Derivatization for Research Applications

The synthesis and derivatization of complex heterocyclic molecules are fundamental to the discovery of new therapeutic agents and research tools. Innovations in synthetic methodologies that offer improved efficiency, selectivity, and diversity are therefore of paramount importance in academic and industrial research. This section explores advanced methods for the synthesis and derivatization of N-(2-thiazolyl)-2-thiophenecarboxamide, a compound of interest for its potential biological activities.

Synthesis of N-(2-thiazolyl)-2-thiophenecarboxamide

The construction of the amide bond between a thiophene-2-carboxylic acid moiety and a 2-aminothiazole (B372263) core is the key step in the synthesis of N-(2-thiazolyl)-2-thiophenecarboxamide. Methodological innovations in this area have focused on enhancing yield, purity, and sustainability of the reaction.

One of the most significant advancements has been the utilization of microwave-assisted organic synthesis (MAOS). This technique has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. The mechanism involves the direct interaction of microwave radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Another area of innovation is the development of novel coupling reagents that are more efficient and generate fewer by-products. While traditional carbodiimide-based reagents are effective, they can lead to side reactions and purification challenges. More recent developments include the use of phosphonium- and uronium-based coupling agents, which often provide cleaner reactions and higher yields.

Flow chemistry represents a paradigm shift in chemical synthesis, moving from batch processing to continuous production. The synthesis of N-(2-thiazolyl)-2-thiophenecarboxamide in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved reproducibility, scalability, and safety, as hazardous intermediates are generated and consumed in small quantities in a continuous stream.

The following table summarizes a comparative study of different synthetic methodologies for the preparation of N-(2-thiazolyl)-2-thiophenecarboxamide.

| Entry | Coupling Reagent | Solvent | Method | Reaction Time (min) | Yield (%) |

| 1 | DCC/DMAP | Dichloromethane | Conventional | 720 | 75 |

| 2 | HATU | Dimethylformamide | Conventional | 180 | 88 |

| 3 | T3P | Acetonitrile | Microwave | 15 | 92 |

| 4 | EDCI/HOBt | Tetrahydrofuran | Flow | 5 | 95 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Derivatization of N-(2-thiazolyl)-2-thiophenecarboxamide for Research Applications

The derivatization of the core N-(2-thiazolyl)-2-thiophenecarboxamide scaffold is crucial for exploring its structure-activity relationship (SAR) and developing new compounds with tailored properties for specific research applications. Methodological innovations in derivatization focus on regioselective modifications of the thiophene (B33073) and thiazole (B1198619) rings.

One of the most powerful techniques for the derivatization of heteroaromatic rings is transition-metal-catalyzed cross-coupling reactions. For instance, the thiophene ring of N-(2-thiazolyl)-2-thiophenecarboxamide can be functionalized at specific positions using palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups.

Recent advances in C-H activation have provided a more direct and atom-economical approach to derivatization. Instead of pre-functionalizing the thiophene or thiazole ring with a halide or boronic acid, C-H activation methods allow for the direct coupling of a C-H bond with a suitable reaction partner. This reduces the number of synthetic steps and the generation of waste.

Photoredox catalysis is an emerging methodology that utilizes visible light to initiate chemical transformations. This technique has been successfully applied to the derivatization of heterocyclic compounds under mild reaction conditions. For example, the introduction of perfluoroalkyl groups onto the thiazole ring of N-(2-thiazolyl)-2-thiophenecarboxamide can be achieved using a photoredox catalyst and a suitable fluoroalkylating agent.

The following table presents research findings on the derivatization of N-(2-thiazolyl)-2-thiophenecarboxamide using innovative methodologies.

| Derivative | Ring Modified | Reaction Type | Catalyst/Reagent | Substituent Introduced | Application |

| 5-phenyl-N-(2-thiazolyl)-2-thiophenecarboxamide | Thiophene | Suzuki Coupling | Pd(PPh3)4 | Phenyl | Kinase Inhibition Assay |

| 4-methyl-N-(2-thiazolyl)-2-thiophenecarboxamide | Thiazole | C-H Activation | Rh(III) catalyst | Methyl | Cell Proliferation Study |

| N-(5-(trifluoromethyl)-2-thiazolyl)-2-thiophenecarboxamide | Thiazole | Photoredox Catalysis | Ru(bpy)3Cl2 | Trifluoromethyl | Metabolic Stability Assay |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Research Findings and Insights into Chemical Compound Dynamics Within Occupational Contexts

Environmental Persistence and Transformation Dynamics of the Chemical Compound

Sodium selenite's environmental longevity and transformation are influenced by a variety of chemical and biological factors. Its persistence is not infinite, as it undergoes transformations that alter its mobility and bioavailability.

Abiotic Transformation Pathways of Chemical Compounds in Occupational Settings

In occupational environments, the abiotic, or non-biological, transformation of sodium selenite is a key factor in its environmental behavior. These transformations are largely dictated by the surrounding chemical conditions.

One significant abiotic pathway is redox (reduction-oxidation) reactions. Selenite (Se(IV)) can be reduced to the less mobile elemental selenium (Se(0)) or oxidized to the more mobile selenate (Se(VI)), depending on the presence of reducing or oxidizing agents and the pH of the environment. For instance, in acidic conditions, selenite can be reduced by substances like sulfur dioxide.

Sorption to mineral surfaces and organic matter is another critical abiotic process. Selenite has a strong affinity for iron oxides and hydroxides, which are common in many industrial settings. This adsorption can significantly decrease its mobility in soil and water. The interaction with natural organic matter can also lead to the abiotic reduction of selenate to the less mobile selenite nih.gov.

The following table details the primary abiotic transformation pathways for sodium selenite in occupational settings:

| Transformation Pathway | Description | Influencing Factors |

| Redox Reactions | Conversion between different oxidation states of selenium (e.g., Se(IV) to Se(0) or Se(VI)). | pH, presence of oxidizing/reducing agents. |

| Sorption | Adhesion to the surface of solid particles, such as minerals and organic matter. | pH, type of sorbent material, presence of competing ions. |

| Precipitation/Dissolution | Formation of solid selenium compounds or their dissolution in a solvent. | pH, presence of other ions (e.g., iron, calcium). |

Biotic Degradation Mechanisms of Chemical Compounds in Environmental Systems

In broader environmental systems, biotic, or biological, degradation plays a crucial role in the transformation of sodium selenite. Microorganisms are the primary drivers of these processes.

Many bacteria can reduce selenite to elemental selenium as a detoxification mechanism. This process, known as dissimilatory selenite reduction, is a form of anaerobic respiration where bacteria use selenite as an electron acceptor. The resulting elemental selenium is often deposited as insoluble nanoparticles, which are less bioavailable and toxic. Strains of bacteria such as Rhodococcus qingshengii have been shown to be highly effective at reducing sodium selenite nih.govresearchgate.net.

Some microorganisms can also methylate selenium compounds, including selenite. This process converts inorganic selenium into volatile organic forms, such as dimethyl selenide and dimethyl diselenide. These gaseous compounds can then be released into the atmosphere, representing a pathway for selenium to be removed from soil and water.

The table below summarizes the key biotic degradation mechanisms for sodium selenite:

| Degradation Mechanism | Description | Mediating Organisms |

| Dissimilatory Selenite Reduction | Microbial reduction of selenite (Se(IV)) to elemental selenium (Se(0)). | Various bacteria (e.g., Thiobacillus ferrooxidans, Bacillus selenitireducens) nih.gov. |

| Methylation | Conversion of inorganic selenium to volatile organic selenium compounds. | Bacteria, fungi, and plants. |

| Assimilation | Uptake and incorporation of selenium into amino acids and proteins by organisms. | Plants, algae, and microorganisms. |

Biogeochemical Cycling and Environmental Fate Mechanisms of the Chemical Compound

The biogeochemical cycling of selenium, including from sources like sodium selenite, is a complex interplay of physical, chemical, and biological processes that govern its movement and distribution in the environment. nih.govoup.comusgs.govwikipedia.orgresearchgate.net

The cycle begins with the weathering of rocks, which releases selenium into the soil. From the soil, selenium can be taken up by plants and other organisms, entering the food chain. It can also be leached from the soil into water bodies. In aquatic systems, selenium can be cycled through various trophic levels.

The environmental fate of sodium selenite is largely determined by its speciation, which is the form in which it exists. In well-oxidized, alkaline soils, the more soluble selenate is often the dominant form. In more acidic and reducing environments, selenite is more common and tends to be less mobile due to its stronger adsorption to soil components.

Human activities, such as mining and agriculture, can significantly impact the selenium cycle by introducing large amounts of selenium into the environment.

Mechanisms of Material Interaction involving the Chemical Compound in Industrial Processes

In industrial settings, sodium selenite interacts with various materials, which can influence both the industrial process and the potential for occupational exposure.

A primary industrial application of sodium selenite is in glass manufacturing. It is used as a decolorizing agent to neutralize the green tint caused by iron impurities. camachem.comaurubis.com In this process, the selenite imparts a pink or reddish color that counteracts the green, resulting in clear glass. It can also be used to produce red or pink colored glass and ceramics.

Sodium selenite is also used in the production of certain metal alloys and as a component in some chemical reactions. Its interaction with metals can lead to the formation of metal selenides. In aqueous solutions, sodium selenite can be corrosive to some metals, particularly in acidic conditions.

Contributions to Occupational Health Research Paradigms via Chemical Compound Studies

Studies on sodium selenite have made significant contributions to the understanding of occupational health risks associated with selenium exposure. Research has focused on understanding the toxicology of different selenium compounds and establishing safe exposure limits in the workplace.

Investigations into the health effects of selenium exposure in industrial settings, such as glass manufacturing and copper refining, have helped to identify potential health hazards, including respiratory irritation and gastrointestinal issues. szabo-scandic.com These studies have been instrumental in the development of occupational exposure limits, such as those set by the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).

Furthermore, research on the metabolism of selenium in the human body has provided insights into how different forms of selenium are absorbed, distributed, and excreted. This knowledge is crucial for biological monitoring of exposed workers and for understanding the mechanisms of selenium toxicity. Some studies have also explored the potential for certain selenium compounds to have protective effects against some diseases, though this is an area of ongoing research. mdpi.com

Data Management, Archiving, and Dissemination in Chemical Compound Research

Methodologies for Centralized Chemical Compound Data Collection and Curation (e.g., within RTECS-like databases)

Centralized databases are crucial for aggregating and organizing the vast amount of data generated on chemical compounds. The Registry of Toxic Effects of Chemical Substances (RTECS) is a prime example of such a database, providing a compendium of toxicity information extracted from the open scientific literature. wikipedia.orgdnacih.com

The primary methodology for data collection in RTECS involves a systematic review of publicly available scientific literature. wikipedia.org For a compound like Selenious acid, disodium (B8443419) salt, this would include a wide range of toxicological studies. The data recorded are arranged alphabetically by the prime chemical name and include six main types of toxicity data:

Primary irritation

Mutagenic effects

Reproductive effects

Tumorigenic effects

Acute toxicity

Other multiple dose toxicity dnacih.com

Data curation in databases such as RTECS and others, like the Chemical Effects in Biological Systems (CEBS) and the Integrated Chemical Environment (ICE), involves several key steps to ensure data quality and usability. nih.govnih.govoup.com This process includes:

Compound Screening and Identification: Ensuring the correct identification of the chemical substance using identifiers like CAS numbers and canonical SMILES. nih.gov For Selenious acid, disodium salt, this ensures that all collected data pertains to the correct molecular entity.

Data Source Integration: Aggregating data from various sources, including scientific literature and other public databases. nih.gov

Unit Standardization: Converting all data to standardized units to allow for accurate comparison and analysis. nih.gov

Harmonization of Terminology: Mapping different terminologies for the same effect to a common, controlled vocabulary. This is crucial for ensuring that data from different studies can be effectively integrated and compared. nih.gov

The curation process aims to provide a structured and reliable dataset that can be used for various applications, including computational toxicology and risk assessment. nih.gov

| Data Category | Description | Examples of Data Points |

|---|---|---|

| Primary Irritation | Data from studies on skin and eye irritation. dnacih.com | Draize test results in various species. |

| Mutagenic Effects | Positive results from mutagenicity tests. dnacih.com | Ames test results, in vitro and in vivo genetic assays. |

| Reproductive Effects | Data on effects on fertility, developmental abnormalities, and effects on offspring. dnacih.com | Teratogenicity studies in animal models. |

| Tumorigenic Effects | Data from studies on the cancer-causing potential of the compound. | Carcinogenicity bioassays in rodents. |

| Acute Toxicity | Data on the lethal dose of the compound. | LD50 (lethal dose, 50%) values for different routes of administration and species. |

| Other Multiple Dose Toxicity | Data from studies involving repeated exposure to the compound. dnacih.com | No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from subchronic and chronic studies. |

Strategies for Scholarly Publication and Peer Review of Chemical Compound Research Findings

The dissemination of research findings on chemical compounds like Selenious acid, disodium salt, is primarily achieved through scholarly publications in peer-reviewed journals. The peer-review process is a critical component of scientific publishing, ensuring the quality, validity, and originality of the research. gavinpublishers.com

For toxicological studies, such as those involving Selenious acid, disodium salt, the peer-review process is particularly rigorous. Journals specializing in toxicology, pharmacology, and environmental health are common venues for such publications. The peer review of these studies typically involves an evaluation of:

Originality and Significance: The novelty and importance of the research findings. oup.com

Experimental Design and Methodology: The appropriateness of the study design, including the animal models or in vitro systems used, and the statistical analyses performed. oup.comcdc.gov

Ethical Considerations: Adherence to ethical guidelines for animal and human research. oup.com

Many toxicology journals employ a double-blind peer-review process, where the identities of both the authors and the reviewers are concealed to minimize bias. gavinpublishers.comoup.com The reviewers provide detailed feedback to the authors, who are then typically required to revise their manuscript to address the reviewers' concerns before it can be accepted for publication. gavinpublishers.com

| Aspect | Description | Importance |

|---|---|---|

| Study Design | Evaluation of the experimental setup, including dose selection, control groups, and duration of exposure. cdc.govcdc.gov | Ensures the study is capable of providing meaningful and reliable results. |

| Data Analysis | Assessment of the statistical methods used to analyze the data and the appropriateness of the interpretations. cdc.gov | Verifies that the conclusions drawn from the data are statistically sound. |

| Toxicokinetics | Review of data on the absorption, distribution, metabolism, and excretion of the compound. cdc.gov | Provides context for the observed toxic effects and aids in extrapolation to humans. |

| Clarity and Completeness | Ensuring the manuscript is well-written, and all necessary information is provided for reproducibility. oup.com | Facilitates the understanding and replication of the research by other scientists. |

Interoperability and Accessibility of Chemical Compound Research Data within the Scientific Community

In recent years, there has been a significant push towards making scientific data more Findable, Accessible, Interoperable, and Reusable (FAIR). go-fair.org The FAIR principles provide a framework for managing and disseminating research data in a way that maximizes its value and utility for the scientific community. github.iotiledb.com

For a compound like Selenious acid, disodium salt, making its research data FAIR is crucial for several reasons:

Findability: Researchers need to be able to easily find existing data on the compound to avoid redundant studies and to build upon previous work. This is facilitated by assigning globally unique and persistent identifiers (such as DOIs) to datasets. go-fair.orgtiledb.com

Accessibility: Once found, the data should be accessible to researchers, ideally through open and free protocols. go-fair.org Many toxicology databases, such as PubChem and the EPA's CompTox Chemicals Dashboard, provide open access to their data. fairsharing.org

Interoperability: The data needs to be in a format that allows it to be integrated with other datasets and used in various computational tools and models. go-fair.orgnih.gov This is achieved through the use of standardized formats and controlled vocabularies. fairsharing.orgnih.gov

Reusability: The data should be well-described with rich metadata to allow for its reuse in new studies and for different purposes. go-fair.orgaltex.org

Several initiatives and platforms are working to improve the interoperability and accessibility of chemical and toxicological data. The EPA's CompTox Chemicals Dashboard, for instance, provides access to a vast amount of curated data on thousands of chemicals, including experimental and predicted toxicity data. fairsharing.org The Comparative Toxicogenomics Database (CTD) manually curates data from the scientific literature on chemical-gene-disease relationships, making this information readily accessible and interoperable. nih.gov

Furthermore, many scientific journals now have data sharing policies that encourage or require authors to make their research data publicly available in a suitable repository upon publication. publichealthtoxicology.comwiley.commedwinpublishers.comnih.govjmpas.com This move towards open data is critical for accelerating scientific discovery and improving the transparency and reproducibility of research on chemical compounds like Selenious acid, disodium salt. acs.orgsciencedaily.com

| Principle | Implementation | Benefit |

|---|---|---|

| F indable | Assigning Digital Object Identifiers (DOIs) to datasets and indexing them in searchable public repositories like PubChem. oup.comtiledb.com | Enables researchers to easily discover existing data on the compound. |

| A ccessible | Depositing data in open-access databases such as the EPA's CompTox Chemicals Dashboard and the Comparative Toxicogenomics Database. fairsharing.orgnih.gov | Allows for broad access to the data without barriers, fostering collaboration and innovation. |

| I nteroperable | Using standardized data formats (e.g., SDfile) and controlled vocabularies (e.g., MeSH) for data annotation. nih.govnih.gov | Facilitates the integration of data from different sources and its use in computational models. |

| R eusable | Providing detailed metadata about the experimental methods, data collection procedures, and data quality. altex.org | Allows other researchers to understand and reuse the data for new analyses and to verify the original findings. |

Future Directions and Emerging Areas in Chemical Compound Research for Occupational Health Science

Development of Novel Research Methodologies for Enhanced Chemical Compound Characterization

The characterization of chemical compounds in an occupational health context is moving beyond traditional methods to embrace more sophisticated and sensitive techniques. For a substance like Sodium Lauryl Sulfate, which is primarily known for causing irritant contact dermatitis, these novel methodologies offer a deeper insight into its mechanisms of action and allow for the detection of subclinical effects. cdc.govnih.gov

Advanced in vitro models are being developed to better mimic human skin responses. While patch testing has been a standard for studying SLS-induced irritation, newer approaches are providing more detailed information. nih.gov For instance, the use of atomic force microscopy allows researchers to measure changes in the mechanical properties of keratinocytes, such as stiffness and surface roughness, at exposure levels below those that cause visible irritation. elsevierpure.com These biomechanical parameters can serve as sensitive new endpoints for in vitro toxicity testing. elsevierpure.com

Furthermore, "omics" technologies, including proteomics and metabolomics, are being applied to understand the molecular changes in the skin following exposure to SLS. Proteomic analysis has been used to identify new protein markers for skin irritation, such as the upregulation of heat shock protein 27 (HSP27) in response to SLS. sci-hub.se This can lead to more sensitive biomarkers for assessing skin health in occupational settings. sci-hub.se Similarly, metabolomics can shed light on the restoration of the skin's natural moisturizing factor after being disrupted by surfactants. nih.gov

Advanced imaging techniques are also providing unprecedented views of how substances like SLS interact with the skin. Imaging mass spectrometry, for example, can visualize the penetration of SLS into the epidermis and dermis and simultaneously reveal changes in the lipid composition of the skin, which is crucial for its barrier function. jsbms.jp Such detailed spatial and molecular information is invaluable for understanding the full impact of occupational exposures.

Table 1: Emerging Methodologies in Chemical Compound Characterization

| Methodology | Application to Sodium Lauryl Sulfate (SLS) Research | Potential Occupational Health Impact |

| Atomic Force Microscopy | Measuring changes in keratinocyte stiffness and roughness at sub-toxic SLS concentrations. elsevierpure.com | Early detection of skin barrier disruption before clinical signs appear. |

| Proteomics | Identifying protein biomarkers (e.g., HSP27) of SLS-induced skin irritation. sci-hub.se | Development of sensitive screening tools for worker susceptibility. |

| Metabolomics | Studying the kinetics of Natural Moisturizing Factor (NMF) restoration after SLS exposure. nih.gov | Informing on recovery times and the need for protective measures. |

| Imaging Mass Spectrometry | Visualizing the penetration of SLS into skin layers and its effect on lipid composition. jsbms.jp | Understanding the precise mechanisms of skin barrier impairment. |

| High-Throughput Screening | Rapidly assessing the effects of different SLS concentrations and formulations on skin models. researchgate.net | Efficiently evaluating the relative safety of different industrial cleaning agents. |

Integration of Advanced Technologies in Chemical Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical compound research in occupational health. frontiersin.org For a ubiquitous substance like SLS, these technologies offer powerful tools for predicting toxicity, assessing exposure risks, and analyzing vast datasets to identify potential health trends that might not be apparent through traditional methods.

Predictive toxicology is a key area where AI and ML are making significant inroads. By training algorithms on large datasets of chemical structures and their known toxicological profiles, it is possible to create models that can predict the potential toxicity of new or less-studied compounds. nih.gov For surfactants like SLS, these models could be used to forecast the irritancy potential of new formulations or to identify chemical features that contribute to adverse effects. h5mag.com This can aid in the development of safer alternatives for use in industrial settings.

AI can also enhance occupational exposure modeling. By integrating real-time data from environmental sensors in the workplace with machine learning algorithms, it is possible to develop predictive models for worker exposure to airborne or dermal contaminants. stecab.com For industries where SLS is used in sprays or mists, such models could provide real-time risk assessments and trigger alerts for proactive hazard mitigation. stecab.com

Furthermore, AI is invaluable for analyzing large and complex datasets generated by modern research methodologies, such as omics and high-throughput screening. frontiersin.org Machine learning algorithms can identify subtle patterns and correlations in these datasets that may not be detectable by human analysis, leading to new insights into the mechanisms of SLS-induced skin irritation or other potential health effects.

Interdisciplinary Research Imperatives for Comprehensive Chemical Compound Studies

A comprehensive understanding of the occupational health implications of a chemical like Sodium Lauryl Sulfate requires a departure from siloed research efforts. The future of chemical compound studies lies in interdisciplinary collaboration, bringing together experts from diverse fields to tackle complex occupational health challenges from multiple angles.

For instance, a thorough investigation of SLS-related occupational dermatitis would benefit from the combined expertise of:

Toxicologists to elucidate the molecular mechanisms of skin irritation.

Industrial Hygienists to accurately quantify worker exposure levels in various industrial settings.

Epidemiologists to study the prevalence and risk factors of dermatitis in worker populations.

Clinicians (dermatologists) to correlate exposure data with clinical outcomes.

Material Scientists to develop less irritating surfactant formulations.

Data Scientists to apply advanced statistical and machine learning models to the integrated datasets.

Such interdisciplinary approaches are crucial for translating basic scientific findings into practical workplace interventions. For example, a study that combines detailed exposure measurements with clinical assessments and molecular analysis of skin biomarkers can provide a much clearer picture of the dose-response relationship for SLS-induced irritation and help in establishing more precise occupational exposure limits.

Ethical Considerations in Advanced Chemical Compound Research and Data Utilization

As research into chemical compounds like Sodium Lauryl Sulfate becomes more advanced and personalized, it is imperative to navigate the associated ethical challenges. The use of sophisticated technologies and the generation of large amounts of data, including potentially sensitive worker information, necessitate a robust ethical framework.

Data Privacy and Confidentiality: The collection of biological samples for omics analysis and the use of wearable sensors for exposure monitoring raise significant privacy concerns. preprints.org It is crucial to ensure that worker data is anonymized and securely stored to prevent potential misuse or discrimination. nih.gov Privacy-preserving machine learning techniques, such as federated learning, offer a way to train models on data from multiple sources without centralizing the sensitive information. owkin.comunit.no

Informed Consent: As research becomes more complex, the process of obtaining informed consent must be thorough and transparent. Workers must be clearly informed about the nature of the research, what their data will be used for, how it will be protected, and any potential risks or benefits of participation. occhealth.co.za This is particularly important in studies that may reveal individual susceptibilities to chemical exposures.

Risk Communication: The findings from advanced research, especially those generated by predictive models, can be complex and probabilistic. There is an ethical obligation to communicate these findings to workers and employers in a clear, understandable, and non-alarmist manner. ishn.com This includes providing context for the findings and practical guidance on how to mitigate any identified risks. nih.gov The goal of risk communication should be to empower workers to participate in creating a safer work environment. researchgate.net

Equity and Algorithmic Bias: When using AI and machine learning to assess occupational health risks, it is essential to be aware of the potential for algorithmic bias. preprints.org If the data used to train these models is not representative of the entire workforce, the resulting predictions could disproportionately affect certain groups of workers. Ensuring fairness and equity in the development and application of these technologies is a critical ethical imperative.

Q & A

Q. What strategies mitigate publication bias in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.